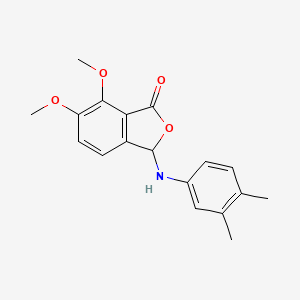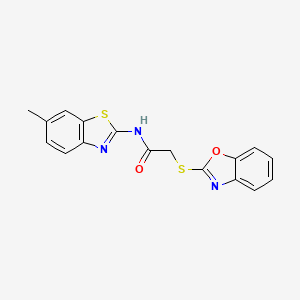
(3,5-Dimethoxy-phenyl)-(4-ethanesulfonyl-piperazin-1-yl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone is a synthetic organic compound with the molecular formula C({15})H({22})N({2})O({5})S It features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a piperazine ring substituted with an ethylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone typically involves multiple steps:
-
Formation of the Piperazine Intermediate: : The piperazine ring is first functionalized with an ethylsulfonyl group. This can be achieved by reacting piperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine.
-
Coupling with the Phenyl Ring: : The functionalized piperazine is then coupled with a 3,5-dimethoxybenzoyl chloride. This step usually requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing large-scale purification techniques such as industrial chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
-
Substitution: : The methoxy groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Wirkmechanismus
The mechanism of action of (3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The ethylsulfonyl group can enhance its binding affinity and specificity, while the methoxy groups may influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,5-Dimethoxyphenyl)piperazine: Lacks the ethylsulfonyl group, which may result in different pharmacological properties.
(4-Ethylsulfonyl)piperazine: Lacks the phenyl ring, affecting its overall chemical behavior and applications.
(3,5-Dimethoxyphenyl)[4-(methylsulfonyl)piperazino]methanone: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, which can influence its reactivity and interactions.
Uniqueness
(3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both methoxy and ethylsulfonyl groups allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial contexts.
This detailed overview provides a comprehensive understanding of (3,5-Dimethoxyphenyl)[4-(ethylsulfonyl)piperazino]methanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C15H22N2O5S |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(3,5-dimethoxyphenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H22N2O5S/c1-4-23(19,20)17-7-5-16(6-8-17)15(18)12-9-13(21-2)11-14(10-12)22-3/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
SYXPYIGZXFNXBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-2-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10877654.png)
![2-[(2-aminophenyl)sulfanyl]-N-(2,4-dibromo-6-methylphenyl)acetamide](/img/structure/B10877657.png)
![2-({[(2,4-Dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10877667.png)
![6-(4-bromophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10877674.png)
![2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10877690.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10877696.png)
![N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B10877703.png)

![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877713.png)

![(4Z)-1-(2-methoxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-phenylpyrrolidine-2,3-dione](/img/structure/B10877721.png)
![5-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10877739.png)

